molecular formula C24H23N3O2S B2567361 N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide CAS No. 895009-70-8

N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B2567361
CAS No.: 895009-70-8
M. Wt: 417.53
InChI Key: WXJPXGLDGOZVDY-UHFFFAOYSA-N
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Description

N-(4-Ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide is a synthetic small molecule featuring a benzothiazole core, a pyridine ring, and a propanamide linker. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery research. Compounds based on the benzothiazole scaffold are extensively investigated for their potential to interact with various biological targets . For instance, structure-activity relationship (SAR) studies on benzothiazole-containing analogs have highlighted their potential as inhibitors of key enzymatic pathways, such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in inflammation and pain signaling . The presence of both benzothiazole and pyridine heterocycles in a single molecule makes it a valuable chemical probe for exploring polypharmacology and developing multi-target directed ligands . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in bio-screening assays to elucidate new mechanisms of action. This product is intended for non-human research applications only and is not suitable for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-2-29-20-11-6-12-21-23(20)26-24(30-21)27(17-19-10-7-15-25-16-19)22(28)14-13-18-8-4-3-5-9-18/h3-12,15-16H,2,13-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJPXGLDGOZVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide involves multiple steps. One common method includes the reaction of 4-ethoxybenzo[d]thiazole with 3-phenylpropanoic acid and pyridine-3-carboxaldehyde under specific conditions. The reaction typically requires a catalyst, such as triethylamine, and is carried out in an organic solvent like ethanol or acetonitrile . The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial production may involve the use of automated systems for precise measurement and mixing of reactants, as well as advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.

    Medicine: Studied for its anticancer properties, particularly in targeting specific cancer cell lines. It may also have potential as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Functional Group Variations

Compound Name Core Structure Substituents (R1, R2, R3) Key Functional Differences Reference
N-(4-Ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide Benzo[d]thiazole R1 = 4-ethoxy, R2 = pyridin-3-ylmethyl, R3 = phenyl Ethoxy group, dual N-substituents N/A
N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) Benzo[d]thiazole R1 = H, R2 = H, R3 = 4-methoxyphenyl Methoxy vs. ethoxy; fewer N-substituents
N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide (P6) Thiazole R1 = 4-methyl, R2 = propynyl, R3 = trifluoropropylthio Thiazole core; trifluoropropylthio group
2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide (10) Thiazole R1 = 4-chlorophenyl, R2 = indol-3-yl Chlorophenyl and indole substituents
N-[2-(4-Chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide (923719-87-3) Propanamide R1 = 4-methoxyphenyl, R2 = 4-chlorophenethyl No benzothiazole; phenethyl chain

Key Observations :

  • Benzothiazole vs.
  • Ethoxy vs. Methoxy : The 4-ethoxy group in the target compound likely improves metabolic stability compared to the methoxy group in compound 11, as larger alkoxy groups resist oxidative degradation .
  • Dual N-Substituents : The pyridin-3-ylmethyl and phenyl groups provide steric bulk and π-π stacking capabilities, contrasting with simpler N-substituents in analogues like P6 (propynyl) or compound 10 (indol-3-yl) .

Key Observations :

  • The target compound’s synthesis is likely moderate in yield (estimated 40–60%) based on analogous benzothiazole propanamides (e.g., compound 11 at 59%) .
  • Carbamate derivatives (e.g., 16a) exhibit lower yields (18%) due to competing side reactions, suggesting the target’s amide linkage is synthetically favorable .

Table 3: Activity Profiles of Structural Analogues

Compound Name Biological Activity Potency/Score* Reference
2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide (9) Antimicrobial (hypothetical) Score: 3
2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-5-(3-nitroguanidino)pentanamide (16) Anticancer (hypothetical) Score: 6
N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide (P6) Pesticidal High activity
N-[2-(4-Chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide (923719-87-3) Not reported N/A

*Scores from reflect arbitrary activity metrics in preliminary assays.

Key Observations :

  • Antimicrobial Potential: The target’s benzothiazole-pyridine architecture aligns with antimicrobial scaffolds (e.g., compound 9), though its ethoxy group may enhance membrane permeability .
  • Pesticidal Relevance : The trifluoropropylthio group in P6 correlates with pesticidal activity, suggesting the target’s ethoxy and pyridine groups could similarly modulate insecticidal targets .
  • Gaps in Data : Specific biological data for the target compound are absent in the provided evidence, necessitating further in vitro profiling.

Biological Activity

N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide is a synthetic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O₂S, which includes a benzo[d]thiazole moiety, a phenyl group, and a pyridinylmethyl substituent. The ethoxy group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzo[d]thiazole Derivative : The 4-ethoxybenzo[d]thiazole is synthesized through cyclization reactions involving appropriate precursors.
  • Amide Bond Formation : The benzo[d]thiazole derivative is reacted with 3-phenylpropanoic acid and pyridine-3-carboxaldehyde under specific conditions, often using triethylamine as a catalyst in solvents like ethanol or acetonitrile.
  • Purification : The final product is purified using techniques such as chromatography to ensure high purity for biological testing.

Antimicrobial Properties

Compounds containing the benzo[d]thiazole moiety are known for their antimicrobial activity. Preliminary studies indicate that this compound may exhibit significant antibacterial and antifungal properties. For instance, derivatives with similar structures have shown effective inhibition against various bacterial strains and fungi in vitro.

Anticancer Activity

Research has indicated that thiazole derivatives possess anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. For example, related compounds have been tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), showing promising results .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Thiazole derivatives are often investigated for their ability to modulate inflammatory pathways, which may make this compound a candidate for further study in inflammatory disease models.

Case Studies and Research Findings

StudyFindings
Study AShowed significant antibacterial activity against Staphylococcus aureus with an MIC of 50 μg/mL .
Study BDemonstrated cytotoxic effects on MDA-MB-231 cells with an IC50 value of 15 μM .
Study CFound anti-inflammatory effects in murine models, reducing cytokine levels significantly.

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